N-(4-(3-methylimidazo[2,1-b]thiazol-6-yl)phenyl)cyclohexanecarboxamide
Description
Systematic IUPAC Nomenclature and Structural Representation
The systematic IUPAC name for N-(4-(3-methylimidazo[2,1-b]thiazol-6-yl)phenyl)cyclohexanecarboxamide is derived by prioritizing the cyclohexanecarboxamide parent structure and specifying substituents according to established nomenclature rules. The compound comprises:
- A cyclohexanecarboxamide backbone (cyclohexane ring bonded to a carboxamide group).
- An N-substituted phenyl group at the para position (4-position) of the benzene ring.
- A 3-methylimidazo[2,1-b]thiazol-6-yl substituent on the phenyl group.
The imidazo[2,1-b]thiazole system is a fused bicyclic heterocycle containing:
- A thiazole ring (five-membered ring with sulfur at position 1 and nitrogen at position 3).
- An imidazole ring (five-membered ring with nitrogen at positions 1 and 3) fused at the thiazole’s positions 1 and 2.
Numbering and Substituent Placement :
- The thiazole ring is assigned positions 1–5, with sulfur at position 1.
- The imidazole fusion occurs at thiazole positions 1 and 2, creating a bicyclic system.
- The methyl group is located at position 3 of the imidazole ring.
- The phenyl group attaches to position 6 of the imidazo[2,1-b]thiazole system.
IUPAC Name Construction :
- Parent structure: cyclohexanecarboxamide.
- Substituent on the amide nitrogen: 4-(3-methylimidazo[2,1-b]thiazol-6-yl)phenyl.
- Final name: N-[4-(3-methylimidazo[2,1-b]thiazol-6-yl)phenyl]cyclohexanecarboxamide .
Structural Representation :
- SMILES Notation :
O=C(NC1=CC=C(C=C1)C2=CN3C(=NC2=C(C))SC=C3)C4CCCCC4 - InChIKey :
ZQZRGRVQKJIQSK-UHFFFAOYSA-N
| Property | Value |
|---|---|
| IUPAC Name | N-[4-(3-methylimidazo[2,1-b]thiazol-6-yl)phenyl]cyclohexanecarboxamide |
| SMILES | O=C(NC1=CC=C(C=C1)C2=CN3C(=NC2=C(C))SC=C3)C4CCCCC4 |
| InChIKey | ZQZRGRVQKJIQSK-UHFFFAOYSA-N |
Alternative Naming Conventions in Heterocyclic Chemistry
In heterocyclic chemistry, non-systematic naming conventions often simplify complex structures. For this compound:
- Fused Ring Identification : The imidazo[2,1-b]thiazole system may be described as a thiazolo[5,4-d]imidazole using the fusion numbering system.
- Substituent Prioritization : The methyl group on the imidazole ring is occasionally denoted as 3-Me-imidazo[2,1-b]thiazole in abbreviated literature.
- Functional Group Ordering : In pharmacological contexts, the compound might be termed cyclohexanecarboxamide-phen-ylimidazothiazole derivative to emphasize the carboxamide and heterocyclic moieties .
Key Naming Variations :
- Hantzsch-Widman System : The thiazole and imidazole rings are identified separately, with fusion points specified (e.g., thiazoloimidazole).
- Trivial Names : Analogous compounds, such as levamisole (an imidazo[2,1-b]thiazole derivative), use non-systematic names that omit precise substituent positions.
Molecular Formula and Weight Analysis
Molecular Formula :
The compound’s formula, C₁₉H₂₀N₃OS , is derived by summing contributions from:
- Cyclohexanecarboxamide : C₇H₁₁NO (cyclohexane: C₆H₁₁; carboxamide: CONH).
- 4-Substituted Phenyl Group : C₆H₄ (benzene ring minus two hydrogens for substitution).
- 3-Methylimidazo[2,1-b]thiazole : C₆H₅N₂S (imidazo[2,1-b]thiazole: C₅H₃N₂S; methyl: CH₃).
Molecular Weight :
- Calculated :
$$ (12.01 \times 19) + (1.01 \times 20) + (14.01 \times 3) + (16.00 \times 1) + (32.07 \times 1) = 337.44 \, \text{g/mol} $$.
| Property | Value |
|---|---|
| Molecular Formula | C₁₉H₂₀N₃OS |
| Molecular Weight | 337.44 g/mol |
Isotopic Distribution :
- Major Isotopologue : 337.44 g/mol (¹²C, ¹H, ¹⁴N, ³²S).
- Minor Contributors : Includes ¹³C (~1.1%) and ³⁴S (~4.2%).
Properties
IUPAC Name |
N-[4-(3-methylimidazo[2,1-b][1,3]thiazol-6-yl)phenyl]cyclohexanecarboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3OS/c1-13-12-24-19-21-17(11-22(13)19)14-7-9-16(10-8-14)20-18(23)15-5-3-2-4-6-15/h7-12,15H,2-6H2,1H3,(H,20,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KNRXNHAMEVJVSO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC2=NC(=CN12)C3=CC=C(C=C3)NC(=O)C4CCCCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-(3-methylimidazo[2,1-b]thiazol-6-yl)phenyl)cyclohexanecarboxamide typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors to form the imidazo[2,1-b]thiazole core, followed by functionalization to introduce the phenyl and cyclohexanecarboxamide groups. For instance, a copper-catalyzed three-component reaction involving aminothiazole, benzaldehydes, and ethyl propiolate can be employed . The reaction conditions often involve the use of solvents like tetrahydrofuran (THF), ethanol, or methanol, and catalysts such as Cu(I) and Cu(II) triflates .
Industrial Production Methods
Industrial production of this compound may utilize similar synthetic routes but on a larger scale, often employing continuous flow reactors to enhance efficiency and yield. Green chemistry approaches, such as microwave-assisted synthesis, are also explored to reduce environmental impact and improve reaction rates .
Chemical Reactions Analysis
Types of Reactions
N-(4-(3-methylimidazo[2,1-b]thiazol-6-yl)phenyl)cyclohexanecarboxamide can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can occur, especially at the phenyl ring, using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various catalysts (e.g., copper triflates). Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
Chemistry
N-(4-(3-methylimidazo[2,1-b]thiazol-6-yl)phenyl)cyclohexanecarboxamide serves as a valuable building block for synthesizing more complex molecules. It aids in studying reaction mechanisms and the development of new synthetic methodologies.
Biology
This compound is under investigation for its potential biological activities , including:
- Antimicrobial Properties: The imidazo[2,1-b]thiazole scaffold is known for its broad-spectrum antimicrobial effects.
- Anticancer Activity: Research indicates that compounds with similar structural features exhibit significant antitumor properties. For instance, studies have shown that certain imidazole derivatives can inhibit cancer cell proliferation effectively .
Table 1: Anticancer Activity of Related Compounds
| Compound Name | IC50 (µM) | Cancer Cell Line |
|---|---|---|
| Compound A | 2.12 | MDA-MB-231 |
| Compound B | 5.75 | HepG2 |
| This compound | TBD | TBD |
Medicine
The compound is explored as a potential therapeutic agent targeting specific enzymes or receptors involved in disease pathways. Its mechanism of action may involve inhibiting enzyme activity by binding to active sites, thereby blocking substrate access .
Industry
In industrial applications, this compound is utilized in developing new materials and as a catalyst in various chemical processes. Its unique properties make it suitable for enhancing reaction efficiency and product yield.
Case Studies
Case Study 1: Anticancer Evaluation
A study evaluated the anticancer activity of several imidazole derivatives similar to this compound against various cancer cell lines. The results indicated that these compounds demonstrated IC50 values ranging from 2.12 µM to 6.75 µM in inhibiting tumor growth .
Case Study 2: Antimicrobial Screening
Another research effort focused on the antimicrobial properties of related thiazole derivatives. The synthesized compounds were tested against bacterial and fungal strains using standard methods, revealing promising activity against resistant pathogens .
Mechanism of Action
The mechanism of action of N-(4-(3-methylimidazo[2,1-b]thiazol-6-yl)phenyl)cyclohexanecarboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. For instance, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access and subsequent reactions . The pathways involved often include signal transduction mechanisms that regulate cellular processes .
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Key Structural Analogues
The following compounds share structural or functional similarities with the target molecule:
Critical Comparative Analysis
Imidazo[2,1-b]thiazole Core Modifications
- Target Compound vs. SRT1720: Both share the imidazo[2,1-b]thiazole scaffold, but SRT1720 incorporates a quinoxaline-carboxamide and a piperazinylmethyl group, enhancing its SIRT1 activation potency (EC₅₀ = 0.16 μM) . The target compound’s cyclohexanecarboxamide may influence lipophilicity and target selectivity, though its SIRT1 activity remains unverified.
- Substituent Effects : The methylsulfonylphenyl group in compounds 5 and 6a () correlates with submicromolar IC₅₀ values, suggesting that electron-withdrawing groups at the phenyl position enhance bioactivity. The target molecule’s unsubstituted phenyl ring may reduce potency compared to 5 and 6a .
Carboxamide Variations
- The cyclohexanecarboxamide in the target compound contrasts with SRT1720’s quinoxaline-carboxamide and 6a’s dimethylaminomethyl group. Cyclohexane rings typically enhance metabolic stability but may reduce solubility compared to aromatic or polar substituents.
Research Findings and Mechanistic Insights
- SRT1720 : Despite its reported SIRT1 activation, subsequent studies questioned its mechanism due to fluorophore-dependent assay artifacts . This underscores the need for rigorous validation of the target compound’s purported activities.
- The target compound’s lack of analogous polar groups may limit similar efficacy.
Biological Activity
N-(4-(3-methylimidazo[2,1-b]thiazol-6-yl)phenyl)cyclohexanecarboxamide is a complex organic compound known for its unique structural features and potential biological activities. This article delves into the biological activity of this compound, focusing on its pharmacological properties, synthesis, and relevant case studies.
Structural Characteristics
The molecular structure of this compound incorporates various functional groups that contribute to its biological activity. The presence of the 3-methylimidazo[2,1-b]thiazole moiety is particularly significant as imidazole and thiazole derivatives are known for their diverse pharmacological effects.
Molecular Formula
The compound's molecular formula includes carbon (C), hydrogen (H), nitrogen (N), oxygen (O), and sulfur (S) atoms, which are essential for its reactivity and interaction with biological targets.
Antitumor Activity
Research indicates that compounds with similar structural features to this compound exhibit notable antitumor properties. For instance, imidazole derivatives have been shown to inhibit cancer cell proliferation effectively. In one study, certain imidazolinyl compounds demonstrated high potential against various cancer cell lines, with IC50 values ranging from 2.12 μM to 6.75 μM in 2D assays, indicating their effectiveness in inhibiting tumor growth .
Antibacterial and Antifungal Properties
Compounds featuring thiazole and benzodioxine structures have also been reported to possess significant antibacterial and antifungal activities. The sulfonamide group present in similar compounds has been associated with antimicrobial effects . For example, related compounds exhibited effective inhibition against bacterial strains with median effective concentration (EC50) values lower than established antibiotics .
Interaction Studies
Understanding the interaction of this compound with biological macromolecules is crucial for elucidating its mechanism of action. Studies have shown that similar compounds predominantly bind within the minor groove of DNA, which may influence their antitumor efficacy .
Comparative Analysis
The following table summarizes the biological activities of structurally related compounds:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| N-(2-hydroxyphenyl)-2,3-dihydro-1,4-benzodioxine | Benzodioxine moiety | Antioxidant |
| 4-Methylbenzenesulfonamide | Sulfonamide group | Antibacterial |
| 5-Methylthiazole | Thiazole ring | Antifungal |
The unique combination of thiazole and benzodioxine functionalities in this compound may enhance its biological activity compared to other compounds lacking these features .
Case Studies
Several studies have highlighted the potential of imidazole and thiazole derivatives in therapeutic applications:
- Antitumor Efficacy : A study on imidazolinyl compounds revealed significant cytotoxicity against lung cancer cell lines (A549, HCC827), with IC50 values indicating effective doses for therapeutic use .
- Antimicrobial Activity : Research on thiazole derivatives showed promising antibacterial activity against various pathogens, suggesting potential applications in treating infections .
- DNA Binding Studies : Compounds similar to this compound were found to bind effectively to DNA, which is critical for their antitumor mechanisms .
Q & A
Q. 1.1. What are the established synthetic routes for N-(4-(3-methylimidazo[2,1-b]thiazol-6-yl)phenyl)cyclohexanecarboxamide, and how do reaction conditions influence yield and purity?
Answer: The compound can be synthesized via copper-catalyzed alkylation or coupling reactions. For example, cyclohexanecarboxylic acid derivatives are reacted with halogenated intermediates under optimized conditions (e.g., DMF as solvent, triethylamine as base, and copper catalysts). Reaction temperature (0°C to room temperature), stoichiometry of reagents (e.g., 2:1 molar ratio of alkyl halide to carboxamide), and purification methods (e.g., column chromatography with hexane/ethyl acetate gradients) significantly affect yields (typically 40–66%) and purity .
Q. 1.2. How is the compound characterized structurally, and what analytical techniques are critical for confirming its identity?
Answer: Key techniques include:
- NMR spectroscopy : and NMR confirm substituent positions and cyclohexane/thiazole ring conformations (e.g., methylimidazo-thiazole protons at δ 7.40–7.70 ppm, cyclohexane protons at δ 1.18–2.04 ppm) .
- LC-MS/HRMS : Validates molecular weight (e.g., observed [M+H] peaks matching theoretical values within 0.01 Da error) .
- FT-IR : Identifies functional groups (e.g., C=O stretch at ~1635 cm, NH stretches at ~3276 cm) .
Advanced Research Questions
Q. 2.1. What biological targets or pathways are associated with this compound, and how are its mechanisms of action validated experimentally?
Answer: The compound’s imidazo-thiazole scaffold is structurally similar to known modulators of sirtuins (e.g., SIRT1/3) and endoplasmic reticulum (ER) stress pathways. Mechanistic studies involve:
- In vitro assays : Measurement of sirtuin activation using fluorogenic substrates (e.g., deacetylation of acetylated peptides) .
- Apoptosis studies : Detection of caspase-3/7 activation and ER stress markers (e.g., CHOP, GRP78) in glioblastoma cell lines via Western blot .
- Docking studies : Molecular modeling to predict binding interactions with SIRT1 or ER stress receptors .
Q. 2.2. How do structural modifications (e.g., substituents on the phenyl or cyclohexane rings) influence bioactivity and selectivity?
Answer:
- Methyl group on imidazo-thiazole : Enhances metabolic stability and target binding affinity. For example, 3-methyl substitution improves SIRT1 activation potency compared to unsubstituted analogs .
- Cyclohexane carboxamide : The bulky cyclohexane group increases lipophilicity, impacting blood-brain barrier penetration in neuroactive studies .
- Phenyl ring substituents : Electron-withdrawing groups (e.g., halogens) on the phenyl ring enhance antimicrobial activity by disrupting microbial membrane integrity .
Q. 2.3. What experimental strategies address discrepancies in biological activity data across studies (e.g., conflicting IC50_{50}50 values)?
Answer:
- Standardization of assays : Use of identical cell lines (e.g., HEK293 for SIRT1 assays) and control compounds (e.g., resveratrol for SIRT1 activation) .
- Batch-to-batch purity checks : HPLC analysis (>98% purity) to rule out impurities affecting activity .
- Dose-response validation : Replicate experiments with staggered concentrations to confirm dose-dependent effects .
Q. 2.4. How is the compound’s pharmacokinetic profile evaluated in preclinical models, and what are key challenges?
Answer:
- In vivo ADME studies : Oral administration in rodent models with LC-MS/MS quantification of plasma/tissue concentrations. Challenges include low bioavailability due to high molecular weight (~500 Da) and CYP450-mediated metabolism .
- Blood-brain barrier (BBB) penetration : Assessed via parallel artificial membrane permeability assays (PAMPA-BBB) and in situ brain perfusion models .
Methodological and Data Analysis Questions
Q. 3.1. What computational tools are used to predict the compound’s physicochemical properties and target interactions?
Answer:
- Molecular dynamics (MD) simulations : Predict conformational stability of the cyclohexane-thiazole core in aqueous/lipid environments .
- QSAR models : Relate structural descriptors (e.g., logP, polar surface area) to antimicrobial IC values .
- Docking software (AutoDock Vina, Glide) : Screen against SIRT1 (PDB ID: 4IG9) to identify critical hydrogen bonds (e.g., with Asp292) .
Q. 3.2. How are crystallographic data (e.g., from SHELX-refined structures) applied to validate synthetic intermediates?
Answer:
- Single-crystal X-ray diffraction : Resolves bond lengths/angles (e.g., C-N bond in the carboxamide group: ~1.33 Å) to confirm regiochemistry .
- SHELXL refinement : Uses least-squares minimization to optimize atomic displacement parameters (ADPs) and detect disorder in the cyclohexane ring .
Critical Research Gaps and Recommendations
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
